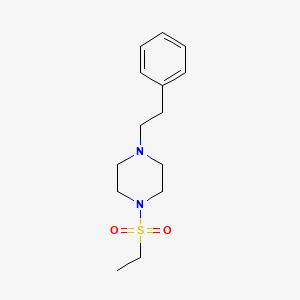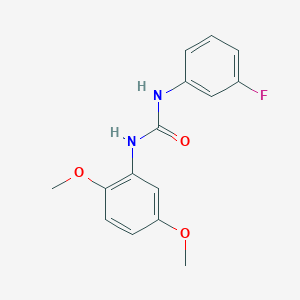![molecular formula C17H15FN4S B4421628 4-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4421628.png)
4-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
Beschreibung
Synthesis Analysis
The synthesis of related triazole compounds involves several key steps, including the reaction of suitable benzyl halides with sodium azide, subsequent cyclization to form the triazole ring, and modifications to introduce specific functional groups such as allyl or fluorobenzyl moieties. Detailed synthetic routes typically involve nucleophilic substitution reactions followed by cyclization under controlled conditions to ensure the formation of the desired triazole core structure.
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals their crystalline nature and specific geometric configurations. For instance, studies using X-ray diffraction have determined the crystalline structures of related compounds, highlighting the triclinic or monoclinic space groups with detailed bond lengths and angles that contribute to the overall molecular architecture. DFT calculations complement these findings by predicting molecular geometries and electronic structures, providing insight into the stability and reactivity of the molecule.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitutions and cyclizations, influenced by their functional groups. The presence of the allyl group and the fluorobenzylthio moiety affects their reactivity, allowing for further functionalization or participation in coupling reactions. Their chemical properties, such as reactivity towards electrophiles or nucleophiles, are dictated by the electronic nature of the triazole ring and the substituents attached to it.
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility in different solvents, and crystalline structure details, are crucial for understanding their behavior in chemical reactions and potential applications. These properties are influenced by the molecular structure, with specific functional groups affecting solubility and melting points.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, electrophilic and nucleophilic reactivity, and stability under various conditions, are defined by the triazole core and the attached substituents. The electron-withdrawing or donating nature of these groups modulates the compound's reactivity, making it suitable for specific chemical transformations.
For detailed studies and experimental data supporting these aspects, refer to the research conducted by Jin-Xia Mu et al. (2015), which provides insights into the synthesis and antifungal activity, including structural determinations through X-ray diffraction and DFT studies (Jin-Xia Mu et al., 2015). Additionally, A. Cansiz et al. (2012) offer experimental and theoretical characterizations of similar compounds, focusing on molecular geometry, vibrational frequencies, and chemical shift values (A. Cansiz et al., 2012).
Eigenschaften
IUPAC Name |
4-[5-[(4-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4S/c1-2-11-22-16(14-7-9-19-10-8-14)20-21-17(22)23-12-13-3-5-15(18)6-4-13/h2-10H,1,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPINLPWBGIIKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



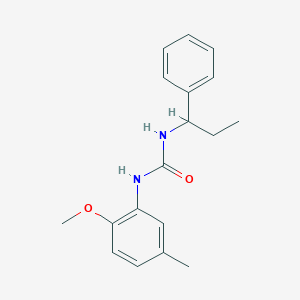

![5-[(2-chloro-6-fluorobenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B4421568.png)
![N-(3-methoxyphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4421573.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4421582.png)
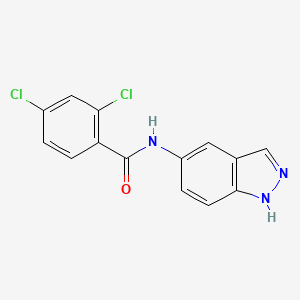
![N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4421592.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4421596.png)
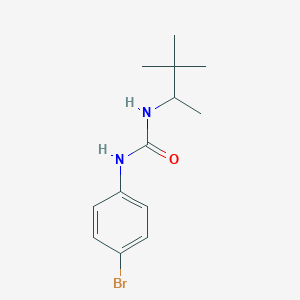
![N-(2-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4421608.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4421621.png)
